4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13772744
Molecular Formula: C14H20BFO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BFO2 |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
| Standard InChI Key | AUWAOYUAJFXTTP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 4,5-dimethyl-3-fluorophenylboronic acid pinacol ester consists of a phenyl ring substituted with fluorine at the 3-position and methyl groups at the 4- and 5-positions. The boronic acid group is protected as a pinacol ester, which stabilizes the boron center against hydrolysis and oxidation . The IUPAC name is 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its bicyclic pinacol ester system .
Key Structural Features:
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Aromatic System: The fluorine atom introduces electron-withdrawing effects, modulating the ring’s electronic properties for selective coupling reactions.
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Steric Shielding: The adjacent methyl groups create steric hindrance, influencing regioselectivity in cross-coupling reactions .
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Pinacol Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boron center .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀BFO₂ | |
| Molecular Weight | 250.12 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | 2–8°C in airtight containers |
Synthesis and Manufacturing
The synthesis typically follows a Miyaura borylation protocol, starting from a halogenated precursor. For example, 3-fluoro-4,5-dimethylbromobenzene undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a base .
Synthetic Pathway:
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Halogenation: Bromination of 3-fluoro-4,5-dimethylbenzene using Br₂/FeBr₃.
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Miyaura Borylation: Reaction with B₂pin₂ catalyzed by Pd(dppf)Cl₂ in THF at 80°C.
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Purification: Column chromatography or recrystallization yields the final product with ≥97% purity .
Key Reaction:
The process avoids harsh conditions, ensuring compatibility with sensitive functional groups. Scalability is demonstrated in industrial batches up to 10 kg .
Physicochemical Properties
Solubility and Stability:
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Solubility: Highly soluble in THF, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL) .
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.
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Hydrolytic Stability: The pinacol ester resists hydrolysis under neutral conditions but cleaves in acidic or basic media .
Spectroscopic Data:
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¹H NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 2.35 (s, 6H, CH₃), 1.25 (s, 12H, pinacol-CH₃) .
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¹¹B NMR: δ 30.2 ppm, characteristic of sp²-hybridized boron .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is a cornerstone in synthesizing biaryl structures. For instance, coupling with 4-bromoanisole under Pd(OAc)₂ catalysis produces 4′-methoxy-3,5-dimethyl-2-fluorobiphenyl, a precursor to liquid crystals .
Mechanism:
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Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetallation: Boron transfers from the ester to Pd.
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Reductive Elimination: C–C bond formation releases the biaryl product .
Comparison with Structural Analogues
Table 2: Analogous Boronic Esters
The 4,5-dimethyl-3-fluorophenyl variant offers a balance of steric bulk and electronic modulation, enabling selective coupling in congested environments .
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